4-ethoxy-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide
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Overview
Description
4-ethoxy-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The nitrophenyl group can be introduced through a nucleophilic substitution reaction, where a nitrophenyl halide reacts with the piperazine ring . The final step involves the formation of the benzamide moiety through a condensation reaction with an appropriate benzoyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethoxy-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding sites .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxy-4-nitrophenyl)piperazine
- 1-(2-Chloro-4-nitrophenyl)piperazine
- 1-(4-Nitrophenyl)piperazine
Uniqueness
4-ethoxy-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide is unique due to the presence of the ethoxy group and the benzamide moiety, which provide distinct chemical properties and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C20H22N4O4S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-ethoxy-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide |
InChI |
InChI=1S/C20H22N4O4S/c1-2-28-18-9-3-15(4-10-18)19(25)21-20(29)23-13-11-22(12-14-23)16-5-7-17(8-6-16)24(26)27/h3-10H,2,11-14H2,1H3,(H,21,25,29) |
InChI Key |
HUIWSVDFDQGTJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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